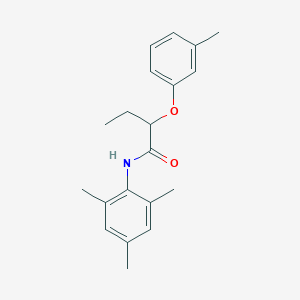![molecular formula C17H17N3O3S B250086 N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea (abbreviated as FPTU) is a synthetic compound that has been widely studied for its potential applications in scientific research. FPTU belongs to the class of thiourea derivatives, which are known for their diverse bioactivities and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is not fully understood. However, studies have shown that N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been found to inhibit the replication of certain viruses, such as HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea is also stable and can be stored for long periods of time. However, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea may have off-target effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for research on N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea. One area of research is to further elucidate its mechanism of action. This will help to identify its potential targets and optimize its use in various applications. Another area of research is to study its potential use as a diagnostic tool for cancer and other diseases. In addition, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be further modified to improve its bioactivity and pharmacological properties. Finally, N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be studied for its potential use in combination therapy with other drugs for various diseases.
Synthesemethoden
The synthesis of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea involves the reaction of 2-(1-pyrrolidinylcarbonyl)phenylisothiocyanate with 2-furoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain pure N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea. This method has been optimized for high yield and purity of N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[[2-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c21-15(14-8-5-11-23-14)19-17(24)18-13-7-2-1-6-12(13)16(22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H2,18,19,21,24) |
InChI-Schlüssel |
ZECZDTNOAVDICE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![3-[(acetylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B250006.png)
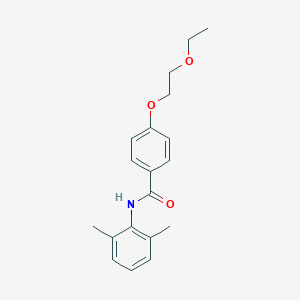
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)
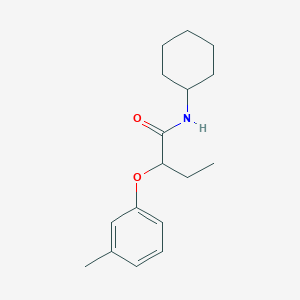
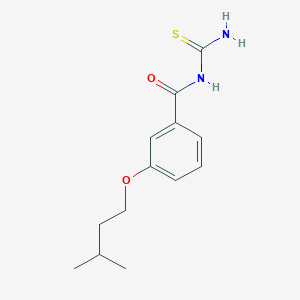
![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)
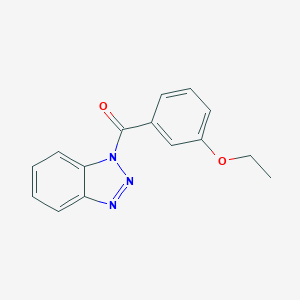
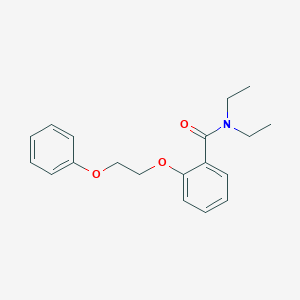
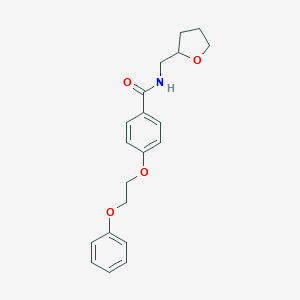
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
